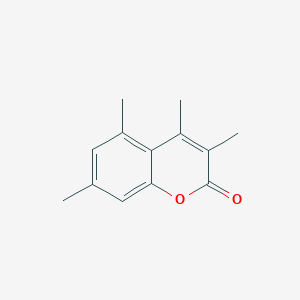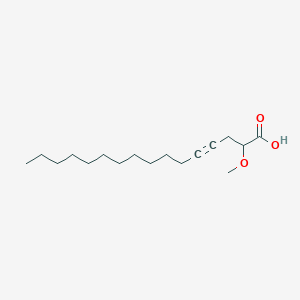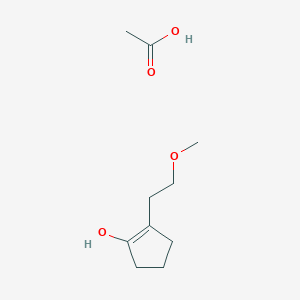
Acetic acid;2-(2-methoxyethyl)cyclopenten-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;2-(2-methoxyethyl)cyclopenten-1-ol is a chemical compound with a unique structure that combines the properties of acetic acid and cyclopenten-1-ol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(2-methoxyethyl)cyclopenten-1-ol typically involves the reaction of cyclopenten-1-ol with acetic acid under specific conditions. The reaction may require a catalyst to facilitate the process and achieve a high yield. The exact reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired purity and yield of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain a high-purity product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;2-(2-methoxyethyl)cyclopenten-1-ol can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct properties and applications.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired products.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction and conditions. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Acetic acid;2-(2-methoxyethyl)cyclopenten-1-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: Researchers study the compound’s effects on biological systems to understand its potential as a therapeutic agent or biochemical tool.
Medicine: The compound’s unique structure and reactivity make it a candidate for drug development and medicinal chemistry.
Industry: this compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of acetic acid;2-(2-methoxyethyl)cyclopenten-1-ol involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclopentene-1-acetic acid: This compound shares a similar cyclopentene structure but lacks the methoxyethyl group.
Cyclopent-2-enylacetic acid: Another related compound with a cyclopentene ring and acetic acid moiety.
Uniqueness
Acetic acid;2-(2-methoxyethyl)cyclopenten-1-ol is unique due to the presence of both the methoxyethyl group and the cyclopenten-1-ol structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
52418-93-6 |
|---|---|
Fórmula molecular |
C10H18O4 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
acetic acid;2-(2-methoxyethyl)cyclopenten-1-ol |
InChI |
InChI=1S/C8H14O2.C2H4O2/c1-10-6-5-7-3-2-4-8(7)9;1-2(3)4/h9H,2-6H2,1H3;1H3,(H,3,4) |
Clave InChI |
WSNVQERNFWPCDE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.COCCC1=C(CCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


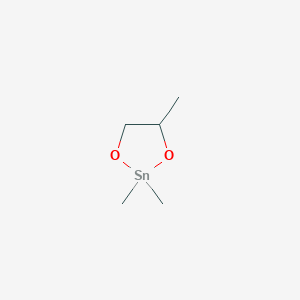

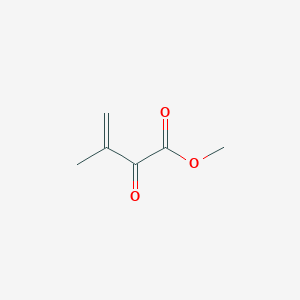
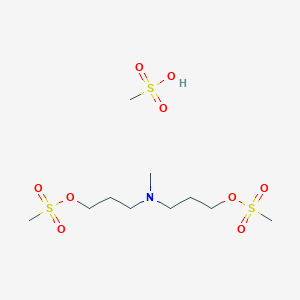
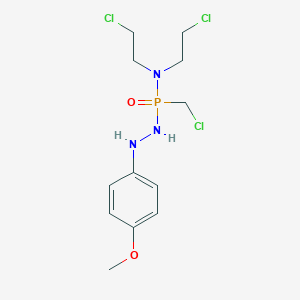

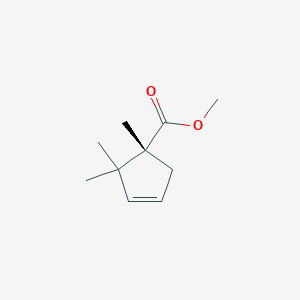
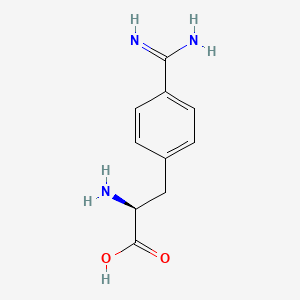

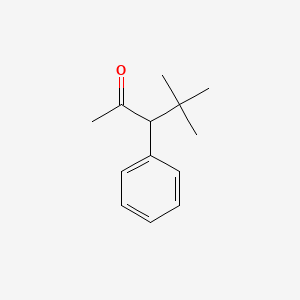
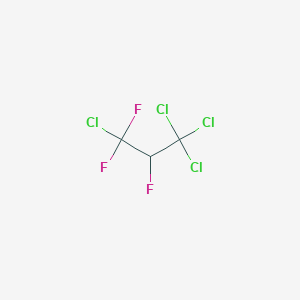
![[1,1'-Binaphthalene]-2,2'-diol, 3-(4-morpholinylmethyl)-](/img/structure/B14633673.png)
